(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid IUPAC name
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid IUPAC name
An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. It covers its precise chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in the field of medicinal chemistry.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical entity is foundational for scientific research. (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino function, a carboxylic acid group, and a p-tolyl (4-methylphenyl) substituent at the β-position.
IUPAC Name
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a three-carbon propanoic acid chain. The substituents are then named and numbered accordingly, with the (S) designation indicating the stereochemistry at the chiral center (carbon-3). This nomenclature is consistent with related isomers, such as the ortho- and meta-tolyl analogs.[1][2][3]
Synonyms and Identifiers
In literature and commercial catalogs, this compound is known by several other names and identifiers, which are crucial for comprehensive database searches.
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Common Synonyms : Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid, Boc-4-methyl-D-β-phenylalanine, (S)-3-(Boc-amino)-3-(4-methylphenyl)propionic acid, Boc-β-Phe(4-Me)-OH.[4]
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CAS Number : 479064-96-5[4]
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Molecular Formula : C₁₅H₂₁NO₄[4]
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Molecular Weight : 279.33 g/mol [4]
Physicochemical and Structural Properties
A summary of the key computed and experimental properties of the compound is presented below. These properties are critical for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Derived from PubChem Isomer Data[1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | ChemDad[4] |
| Molecular Weight | 279.33 g/mol | ChemDad[4] |
| CAS Number | 479064-96-5 | ChemDad[4] |
| Boiling Point | 438.8±40.0 °C (Predicted) | ChemDad[4] |
| Density | 1.138±0.06 g/cm³ (Predicted) | ChemDad[4] |
| pKa | 4.36±0.10 (Predicted) | ChemDad[4] |
| Storage Temperature | 2-8°C | ChemDad[4] |
Synthesis Protocol
The synthesis of Boc-protected β-amino acids is a well-established field in organic chemistry. The following protocol describes a representative method for the preparation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. This multi-step synthesis starts from p-tolualdehyde and utilizes a chiral auxiliary or an asymmetric catalyst to establish the required stereochemistry.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the formation of a β-amino ester, followed by the introduction of the Boc protecting group and subsequent hydrolysis of the ester to yield the final carboxylic acid. This approach is widely used due to the commercial availability of starting materials and the generally high yields and stereoselectivity achievable. The Boc protecting group is ideal for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[5]
Experimental Workflow
Caption: A representative synthetic workflow for the target compound.
Detailed Step-by-Step Methodology
Step 1: Knoevenagel Condensation
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To a solution of p-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.
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Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield p-tolylidenemalonic acid.
Step 2: Asymmetric Hydrogenation
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In a high-pressure reactor, dissolve the p-tolylidenemalonic acid derivative (1.0 eq) in a suitable solvent such as methanol.
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Add a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand like BINAP).
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Pressurize the reactor with hydrogen gas (50-100 atm) and stir at a controlled temperature (e.g., 50 °C) for 12-24 hours.
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Once the reaction is complete, carefully depressurize the reactor and remove the catalyst by filtration through celite.
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Evaporate the solvent to obtain the chiral malonic acid derivative.
Step 3: Conversion to β-Amino Ester
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The chiral malonic acid derivative can be converted to the corresponding β-amino ester via a Curtius or Hofmann rearrangement. For the Curtius rearrangement:
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Convert the diacid to the corresponding diacyl chloride using thionyl chloride.
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React the diacyl chloride with sodium azide to form the diacyl azide.
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Heat the diacyl azide in an alcohol (e.g., ethanol) to induce the rearrangement and trapping of the isocyanate intermediate by the alcohol, forming the β-amino ester.
Step 4: Boc Protection
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Dissolve the (S)-β-amino ester (1.0 eq) in a solvent mixture like dioxane/water.
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Add a base such as sodium bicarbonate or triethylamine.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 8-12 hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 5: Ester Hydrolysis
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Dissolve the Boc-protected (S)-β-amino ester in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC indicates the disappearance of the starting material.
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.
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Extract the final product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid as a solid.
Applications in Drug Discovery and Development
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of peptidomimetics and other complex organic molecules.
Role as a Peptidomimetic Building Block
The incorporation of non-natural amino acids like this β-amino acid into peptide sequences is a key strategy for developing therapeutic peptides with improved properties.[5][6] The p-tolyl group provides a specific hydrophobic and aromatic interaction moiety, while the β-amino acid backbone confers resistance to enzymatic degradation by peptidases. This increased stability leads to a longer in-vivo half-life, a critical attribute for many drug candidates. The use of amino acids as moieties in prodrug design can also enhance properties like bioavailability and targeted delivery.[7]
Use in the Synthesis of Bioactive Molecules
Beyond peptides, this compound serves as a chiral synthon for creating complex molecules with specific stereochemistry. Its functional groups—the protected amine and the carboxylic acid—allow for versatile chemical modifications, making it a key component in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.[5][6] The development of compounds targeting multidrug-resistant pathogens is an area where novel scaffolds, such as those derived from propanoic acids, are being explored.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken. Based on data for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[2][9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link]
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Chongqing Chemdad Co., Ltd. Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid. [Link]
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Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2793. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315. [Link]
Sources
- 1. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid | C15H21NO4 | CID 7010248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | C15H21NO4 | CID 2764408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
